N-(5H-purin-6-yl)propanamide
Description
N-(5H-Purin-6-yl)propanamide is a purine derivative characterized by a propanamide group (-CH2CH2CONH2) attached to the 6-position of the purine ring. Purine derivatives are widely studied for their roles as enzyme inhibitors (e.g., xanthine oxidase), herbicides, and bioactive intermediates in drug development .
Key structural features of this compound include:
- Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
- Propanamide substituent: A linear three-carbon chain terminating in an amide group at position 4.
Properties
CAS No. |
37385-05-0 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-(5H-purin-6-yl)propanamide |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |
InChI Key |
XNMMXEJBSBKSSG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Canonical SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Purine-Based Amides
(a) N-(9H-Purin-6-yl)isobutyramide (CAS 109153-46-0)
- Structure : Features a branched isobutyramide group (-CH(CH3)CONH2) at the purine’s 6-position.
- Molecular Formula : C9H11N5O (MW 205.22 g/mol) vs. C8H9N5O (estimated MW 191.19 g/mol for N-(5H-purin-6-yl)propanamide) .
(b) 5-Substituted N-(9H-Purin-6-yl)-1,2-oxazole-3-carboxamides
- Structure : Incorporates an oxazole-carboxamide moiety instead of a simple alkylamide.
- Activity: Demonstrated potent xanthine oxidase (XO) inhibition, with IC50 values in the nanomolar range. Substitutions at the 5-position of the oxazole ring significantly modulate inhibitory potency .
- This structural difference may explain the superior XO inhibition of oxazole derivatives .
(c) Propanamide, 2-amino-3-phenyl (from bioherbicidal studies)
- Structure : A phenyl-substituted propanamide lacking the purine core.
- Application: Reported as a novel bioherbicidal agent in plant species, highlighting the role of aromatic substituents in phytotoxicity .
- Comparison : The absence of the purine ring in this compound shifts its mode of action from enzyme inhibition (common in purine analogs) to direct herbicidal activity.
Physicochemical Properties
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